Cas no 118709-31-2 (2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-)
2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-
- N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide
- 118709-31-2
-
- MDL: MFCD14707558
- Inchi: 1S/C12H15NO3/c1-13(16-3)12(14)9-6-10-4-7-11(15-2)8-5-10/h4-9H,1-3H3/b9-6+
- InChI Key: RAYSPHJSCYDDPW-RMKNXTFCSA-N
- SMILES: O(C)C1C=CC(/C=C/C(N(C)OC)=O)=CC=1
Computed Properties
- Exact Mass: 221.10525
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- PSA: 38.77
2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB420759-1 g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide |
118709-31-2 | 1g |
€225.60 | 2022-08-31 | ||
| abcr | AB420759-5 g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide |
118709-31-2 | 5g |
€325.00 | 2022-08-31 | ||
| abcr | AB420759-10 g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide |
118709-31-2 | 10g |
€438.60 | 2022-08-31 | ||
| abcr | AB420759-25 g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide |
118709-31-2 | 25g |
€594.80 | 2022-08-31 | ||
| abcr | AB420759-1g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide; . |
118709-31-2 | 1g |
€467.00 | 2025-04-22 | ||
| abcr | AB420759-5g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide; . |
118709-31-2 | 5g |
€722.60 | 2025-04-22 | ||
| abcr | AB420759-10g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide; . |
118709-31-2 | 10g |
€935.60 | 2025-04-22 | ||
| abcr | AB420759-25g |
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide; . |
118709-31-2 | 25g |
€1361.60 | 2025-04-22 |
2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- Suppliers
2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-
Introduction to 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- (CAS No. 118709-31-2) and Its Emerging Applications in Chemical Biology
The compound 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- (CAS No. 118709-31-2) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This amide derivative, characterized by its unique structural motifs—including a N-methoxy substituent and a 4-methoxyphenyl group—has garnered attention for its versatile biological activities and synthetic utility. The molecular architecture of this compound not only underscores its role as a key intermediate in drug discovery but also highlights its relevance in modulating biological pathways through precise chemical interactions.
Recent advancements in medicinal chemistry have underscored the importance of amide-based scaffolds in developing novel therapeutic agents. The presence of the N-methoxy functional group in 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- contributes to its ability to engage with biological targets in a manner that is both selective and potent. This feature has been exploited in the design of molecules targeting neurological disorders, where precise modulation of receptor activity is critical. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes involved in neuroinflammation, suggesting their potential as candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.
The 4-methoxyphenyl moiety further enhances the pharmacological profile of this compound by contributing to its lipophilicity and metabolic stability. This structural element is commonly found in bioactive molecules due to its ability to improve oral bioavailability and reduce rapid degradation. In the context of 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-, this group plays a pivotal role in determining its interaction with biological membranes, thereby influencing its overall pharmacokinetic properties. Such attributes make it an attractive scaffold for further derivatization and optimization.
In the realm of synthetic chemistry, the versatility of 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- lies in its reactivity and adaptability. The amide bond serves as a versatile handle for further functionalization, enabling chemists to introduce additional modifications that can fine-tune biological activity. Recent reports highlight the use of this compound as a precursor in the synthesis of more complex molecules with enhanced therapeutic potential. For example, researchers have leveraged its structural framework to develop novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The exploration of natural product-inspired scaffolds has also been a driving force behind the investigation of 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-. By integrating elements from biologically active compounds found in plants and microorganisms, chemists have been able to generate novel derivatives with improved efficacy and reduced side effects. This approach aligns with the growing emphasis on green chemistry and sustainable drug development practices. The incorporation of methoxy groups, such as those present in the 4-methoxyphenyl moiety, is particularly noteworthy as it mimics structural features commonly observed in bioactive natural products.
From a computational chemistry perspective, the study of 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl- has provided valuable insights into molecular interactions at the atomic level. Advanced computational methods have been employed to model its binding affinity to various biological targets, aiding in the rational design of more effective derivatives. These studies have not only enhanced our understanding of how this compound exerts its effects but also paved the way for high-throughput virtual screening campaigns aimed at identifying new lead compounds.
The integration of machine learning techniques has further accelerated the discovery process for compounds like 2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-. By training predictive models on large datasets of bioactive molecules, researchers can now rapidly identify promising candidates for experimental validation. This approach has significantly reduced the time and resources required for drug discovery pipelines while improving success rates.
In conclusion,2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-* (CAS No. 11870931 2) stands as a testament to the power of interdisciplinary research in chemical biology and pharmaceutical science. Its unique structural features make it a valuable tool for developing novel therapeutics targeting diverse diseases. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts worldwide.
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